4-bromopent-4-en-1-amine hydrochloride
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Overview
Description
4-Bromopent-4-en-1-amine hydrochloride is an organic compound with the molecular formula C5H10BrN·HCl. It is a derivative of pentenylamine, where a bromine atom is substituted at the fourth position of the pentene chain. This compound is typically used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromopent-4-en-1-amine hydrochloride generally involves the bromination of pent-4-en-1-amine. The process can be summarized as follows:
Starting Material: Pent-4-en-1-amine.
Bromination: The bromination reaction is carried out using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Isolation: The product is then isolated and purified, often by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into amines or alkanes.
Addition Reactions: The double bond in the pentene chain allows for addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of substituted amines, alcohols, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alkanes.
Scientific Research Applications
4-Bromopent-4-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromopent-4-en-1-amine hydrochloride involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites make the compound a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Addition Reactions: The double bond in the pentene chain is the site for electrophilic addition.
Comparison with Similar Compounds
Pent-4-en-1-amine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Chloropent-4-en-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
4-Iodopent-4-en-1-amine: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: 4-Bromopent-4-en-1-amine hydrochloride is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and research applications.
Properties
CAS No. |
2763756-00-7 |
---|---|
Molecular Formula |
C5H11BrClN |
Molecular Weight |
200.5 |
Purity |
95 |
Origin of Product |
United States |
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